molecular formula C10H15ClN2O B13473469 N-[4-(aminomethyl)phenyl]propanamide hydrochloride

N-[4-(aminomethyl)phenyl]propanamide hydrochloride

Cat. No.: B13473469
M. Wt: 214.69 g/mol
InChI Key: QAVLXABWJJSXKL-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]propanamide hydrochloride: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a phenyl ring substituted with an aminomethyl group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(aminomethyl)phenyl]propanamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(aminomethyl)phenyl]propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-[4-(aminomethyl)phenyl]propanamide hydrochloride is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and analogs for studying structure-activity relationships.

Biology: In biological research, this compound can be used as a ligand in binding studies to investigate interactions with proteins or enzymes. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]propanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the phenyl ring can participate in π-π stacking interactions, further stabilizing the binding.

Comparison with Similar Compounds

    N-phenylpropanamide: Similar structure but lacks the aminomethyl group.

    N-(4-aminophenyl)propanamide: Similar structure but the amino group is directly attached to the phenyl ring.

    N-(4-methylphenyl)propanamide: Similar structure but has a methyl group instead of an aminomethyl group.

Uniqueness: N-[4-(aminomethyl)phenyl]propanamide hydrochloride is unique due to the presence of both the aminomethyl and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]propanamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-2-10(13)12-9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3,(H,12,13);1H

InChI Key

QAVLXABWJJSXKL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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